molecular formula C15H12FN3O2S B2816800 N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide CAS No. 946357-94-4

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide

Cat. No.: B2816800
CAS No.: 946357-94-4
M. Wt: 317.34
InChI Key: HLOPCVINTVZHIK-UHFFFAOYSA-N
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Description

“N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide” is a chemical compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiazolopyrimidine derivatives, including compounds similar to the specified chemical, have been synthesized and structurally evaluated. These compounds display pharmacological properties such as antiviral, antitumor, antibacterial, and antihypertensive effects. Their crystal structures are stabilized by various intermolecular interactions, leading to interesting supramolecular architecture in the solid state (Prasad & Begum, 2018).

Pharmacological Evaluation

  • A new series of thiazolo[3,2-a]pyrimidine derivatives was synthesized for evaluating their anti-inflammatory and antinociceptive activity. Some derivatives showed significant activities, with better profiles than other compounds (Alam et al., 2010).

Anticancer Potential

  • A novel kinesin spindle protein (KSP) inhibitor, derived from a series of compounds similar to the requested chemical, showed promising potential in the treatment of cancer. This compound induced cellular death and had a favorable pharmacokinetic profile for clinical development (Theoclitou et al., 2011).

Fluorescence Applications

  • Organic fluorophores related to thiazolo[3,2-a]pyrimidine have been identified as the main ingredients and origins of fluorescence in carbon dots, expanding their potential applications in various fields (Shi et al., 2016).

Antimicrobial Activity

  • Several compounds incorporating thiazolo[3,2-a]pyrimidine exhibited significant antimicrobial activity, indicating their potential use in treating various infections (Bondock et al., 2008).

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Therefore, future research could focus on the synthesis and functionalization of “N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide” and its derivatives, and their potential applications in medicine.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOPCVINTVZHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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